molecular formula C14H8ClN3O2S2 B12726109 Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide CAS No. 113387-72-7

Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide

Cat. No.: B12726109
CAS No.: 113387-72-7
M. Wt: 349.8 g/mol
InChI Key: CZHZCMXKLNQMGU-UHFFFAOYSA-N
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Description

Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a thieno[2,3-d]isothiazole ring system, which is fused with a pyrazole ring and substituted with a phenyl group and a chlorine atom. The 1,1-dioxide functional group adds to its distinctiveness, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-d]isothiazole core, followed by the introduction of the pyrazole ring through cyclization reactions. The phenyl group is then added via electrophilic aromatic substitution, and the chlorine atom is introduced through halogenation reactions. The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), halogenating agents (e.g., chlorine gas), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of the 1,1-dioxide group can enhance its reactivity and binding affinity, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide include:

  • Thieno[2,3-d]isothiazole derivatives with different substituents
  • Pyrazole-containing compounds with various functional groups
  • Phenyl-substituted heterocycles with similar ring systems

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems. The presence of the 1,1-dioxide group and the specific arrangement of the pyrazole and phenyl rings contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

113387-72-7

Molecular Formula

C14H8ClN3O2S2

Molecular Weight

349.8 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)-5-phenylthieno[2,3-d][1,2]thiazole 1,1-dioxide

InChI

InChI=1S/C14H8ClN3O2S2/c15-10-7-16-18(8-10)14-13-12(22(19,20)17-14)6-11(21-13)9-4-2-1-3-5-9/h1-8H

InChI Key

CZHZCMXKLNQMGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=NS3(=O)=O)N4C=C(C=N4)Cl

Origin of Product

United States

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